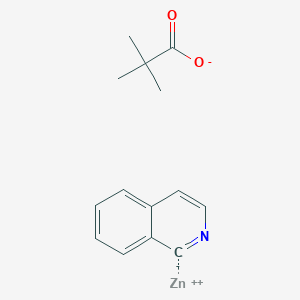
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is a complex organometallic compound with the molecular formula C14H15NO2Zn.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-isoquinolin-1-ide in the presence of a zinc salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the isoquinolin-1-ide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of organometallic complexes .
科学的研究の応用
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide involves its interaction with molecular targets such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The isoquinolin-1-ide moiety may interact with specific amino acid residues, leading to changes in the activity of the target protein .
類似化合物との比較
Similar Compounds
Zinc acetate: Similar in that it contains zinc, but differs in its organic ligands.
Zinc chloride: Another zinc-containing compound, but with different chemical properties and applications.
Zinc oxide: A common zinc compound with distinct physical and chemical properties.
Uniqueness
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is unique due to its specific combination of zinc with 2,2-dimethylpropanoate and isoquinolin-1-ide ligands.
特性
分子式 |
C14H15NO2Zn |
|---|---|
分子量 |
294.7 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.C5H10O2.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4(6)7;/h1-6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
HHMXGLKWQZVTSQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2[C-]=NC=CC2=C1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















